molecular formula C5H3NS B159127 3-Thiophenecarbonitrile CAS No. 1641-09-4

3-Thiophenecarbonitrile

Cat. No. B159127
Key on ui cas rn: 1641-09-4
M. Wt: 109.15 g/mol
InChI Key: GSXCEVHRIVLFJV-UHFFFAOYSA-N
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Patent
US05166347

Procedure details

3-cyanothiophene (0.66 g, 6.0 mmol) was dissolved in methanol (6 ml), and sodium methoxide (0.03 g, 0.6 mmol) was added. The mixture was stirred at room temperature for 28 hours. After the reaction was completed, acetic acid (0.03 g, 0.6 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (50 ml) was added to the concentrated residue, and insolubles were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 3-thiophenecarboximidate.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:7]=[CH:6][S:5][CH:4]=1)#[N:2].C[O-].[Na+].[C:11](O)(=[O:13])C>CO>[S:5]1[CH:6]=[CH:7][C:3]([C:1](=[NH:2])[O:13][CH3:11])=[CH:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(#N)C1=CSC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.03 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.03 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether (50 ml) was added to the concentrated residue, and insolubles
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
Name
Type
product
Smiles
S1C=C(C=C1)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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